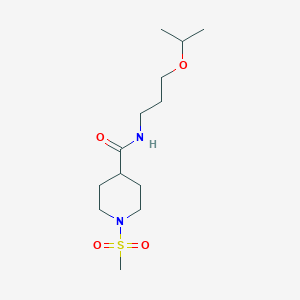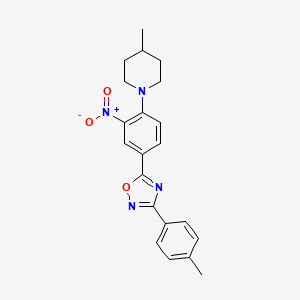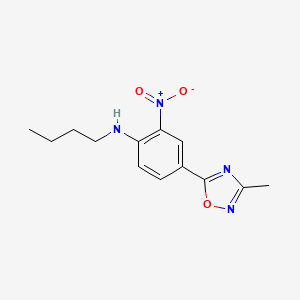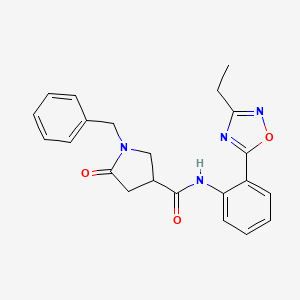
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide, commonly known as DMQX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DMQX is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which play a critical role in synaptic transmission and plasticity in the brain.
Wirkmechanismus
DMQX acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the postsynaptic neuron. This blocks the excitatory effects of glutamate and reduces the strength of the synaptic transmission.
Biochemical and Physiological Effects
DMQX has been shown to have a range of biochemical and physiological effects in the brain. By blocking the excitatory effects of glutamate, DMQX can reduce the strength of synaptic transmission and alter the balance of excitation and inhibition in neuronal networks. This can have a range of effects on learning, memory, and other cognitive processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMQX is its selectivity for the AMPA receptor, which allows researchers to study the specific role of this receptor subtype in synaptic plasticity and other cognitive processes. However, one limitation of DMQX is that it can also block kainate receptors, which are another subtype of glutamate receptor. This can complicate the interpretation of experimental results and requires careful control experiments.
Zukünftige Richtungen
There are several potential future directions for research on DMQX and its applications in the field of neuroscience. One area of interest is the role of AMPA receptors in the development of neurological disorders such as Alzheimer's disease and epilepsy. Another potential direction is the use of DMQX as a therapeutic agent for these and other disorders, either alone or in combination with other drugs. Additionally, further research is needed to better understand the mechanism of action of DMQX and its effects on neuronal networks and cognitive processes.
Synthesemethoden
DMQX can be synthesized using a multistep process that involves the condensation of 2-hydroxy-6-methylquinoline with 2,4-dimethylbenzaldehyde, followed by the addition of propionyl chloride and subsequent reduction with sodium borohydride. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
DMQX has been extensively studied for its potential applications in the field of neuroscience. As an antagonist of the AMPA receptor, DMQX has been shown to block the excitatory effects of glutamate, which is the primary neurotransmitter involved in synaptic transmission in the brain. This makes DMQX a valuable tool for studying the role of AMPA receptors in synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-5-21(25)24(20-9-7-14(2)10-16(20)4)13-18-12-17-11-15(3)6-8-19(17)23-22(18)26/h6-12H,5,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBWXJWPQHNXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7694293.png)
![(E)-N'-(2-hydroxy-3-methoxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694300.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7694317.png)






![3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7694361.png)


